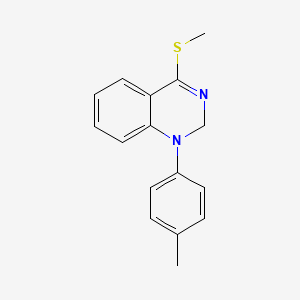
1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a 4-methylphenyl group and a methylsulfanyl group attached to the quinazoline core
準備方法
The synthesis of 1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzenamine with 2-aminobenzyl alcohol under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization and methylation reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinazoline core.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Research has shown that quinazoline derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is being investigated for its potential as a lead compound in drug discovery.
Medicine: Due to its biological activities, 1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline is being explored for therapeutic applications. It may serve as a scaffold for the development of new pharmaceuticals targeting specific diseases.
Industry: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific functionalities.
作用機序
The mechanism of action of 1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
類似化合物との比較
1-(4-Methylphenyl)-4-(methylsulfanyl)-1,2-dihydroquinazoline can be compared with other quinazoline derivatives to highlight its uniqueness:
1-(4-Methylphenyl)-4-(methylsulfanyl)-quinazoline: Lacks the dihydro component, which may affect its reactivity and biological activity.
4-(Methylsulfanyl)-1,2-dihydroquinazoline: Lacks the 4-methylphenyl group, which may influence its chemical properties and applications.
1-(4-Methylphenyl)-quinazoline:
The presence of both the 4-methylphenyl and methylsulfanyl groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
90071-24-2 |
|---|---|
分子式 |
C16H16N2S |
分子量 |
268.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)-4-methylsulfanyl-2H-quinazoline |
InChI |
InChI=1S/C16H16N2S/c1-12-7-9-13(10-8-12)18-11-17-16(19-2)14-5-3-4-6-15(14)18/h3-10H,11H2,1-2H3 |
InChIキー |
QROOUTGUHCLMBC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CN=C(C3=CC=CC=C32)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


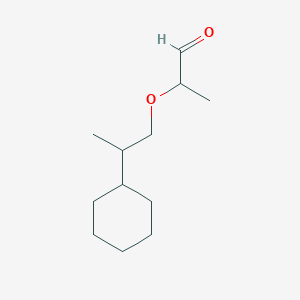

![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
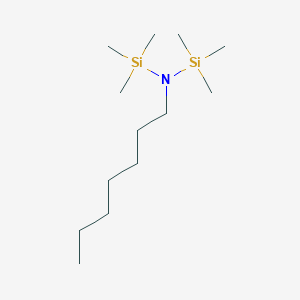

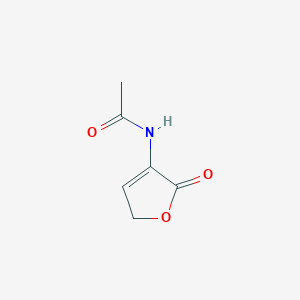
![1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14375412.png)

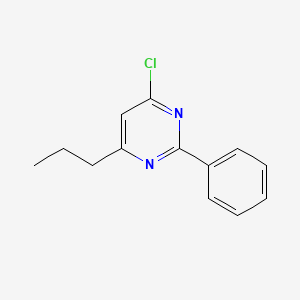
![[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)](/img/structure/B14375450.png)
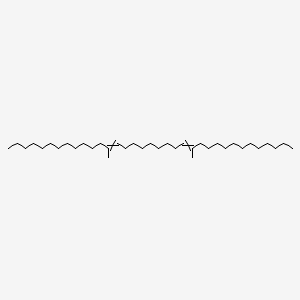
![5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14375460.png)

